1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
This compound is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant . It is mainly used as a semiconductor-based polymer for the fabrication of electronic devices, which include organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .Molecular Structure Analysis
The molecular structure of this compound is established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . It contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds .Chemical Reactions Analysis
The compound is a strong electron donor and can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant . The compound also acts as a reagent for the reductive transformation of organic compounds .Physical and Chemical Properties Analysis
The compound is a solid and shows a high degree of stability under ambient conditions . It forms a transparent and homogeneous film in TFTs .Scientific Research Applications
Catalysis in Asymmetric Michael Reactions
One application in scientific research is the use of similar benzimidazole derivatives in catalysis. For instance, benzimidazole compounds have been utilized as catalysts in asymmetric Michael reactions. Such reactions are crucial in organic synthesis, allowing for the creation of chiral compounds with high precision (Ryoda et al., 2008).
Synthesis of Heterocyclic Compounds
Benzimidazole derivatives play a significant role in the synthesis of various heterocyclic compounds. These compounds have diverse applications, including in the development of new materials and in pharmaceutical research. The synthesis process often involves solvent-free conditions, highlighting the efficiency and environmental considerations in modern chemical synthesis (Meziane et al., 1998).
Electrochemical and Optical Properties
Benzimidazole units are also essential in studying the electrochemical and optical properties of polymers. This research is crucial in developing new materials with specific electronic and optical characteristics, potentially useful in various technologies like solar cells and sensors (Ozelcaglayan et al., 2012).
Photophysical Properties in Chromophores
These compounds are also investigated for their photophysical properties, particularly in chromophores. Understanding these properties is vital for applications in fields such as photonics, where materials need to absorb, emit, or manipulate light in specific ways (Jȩdrzejewska et al., 2014).
Ionic Liquid Studies
Research into benzimidazole derivatives extends into the study of ionic liquids. These liquids are of significant interest due to their unique properties like high thermal stability and low volatility, making them useful in various industrial and research applications (Cheek, 2017).
Insecticidal and Antibacterial Potential
The synthesis of compounds related to benzimidazole derivatives has also been explored for their potential insecticidal and antibacterial properties. This research contributes to the development of new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Reactions with N,N-Binucleophiles
These compounds are also used in reactions with N,N-binucleophiles. Such reactions are fundamental in organic chemistry, leading to the synthesis of various complex molecules with potential applications in medicinal chemistry and material science (Shestakov et al., 2006).
Removal of Heavy Metal Ions
Research involving benzimidazole derivatives has also delved into environmental applications, such as the removal of heavy metal ions from aqueous solutions. This is crucial in addressing pollution and environmental contamination (Mansoori & Ghanbari, 2015).
Mechanism of Action
Properties
IUPAC Name |
1-butyl-4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-4-5-13-27-17-20(16-24(27)29)25-26-21-10-6-7-11-22(21)28(25)14-15-30-23-12-8-9-18(2)19(23)3/h6-12,20H,4-5,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHXBAXJXYUIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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